molecular formula C11H8F3NO B7025138 N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide

Cat. No.: B7025138
M. Wt: 227.18 g/mol
InChI Key: HKAJQRPGPWUJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide is a chemical compound characterized by the presence of a trifluorophenyl group attached to a cyclobutene ring via a carboxamide linkage

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-7-4-5-8(10(14)9(7)13)15-11(16)6-2-1-3-6/h2,4-5H,1,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAJQRPGPWUJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide typically involves the reaction of 2,3,4-trifluoroaniline with cyclobutene-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutene ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4-trifluorophenyl)benzamide
  • N-(2,3,4-trifluorophenyl)acetamide
  • N-(2,3,4-trifluorophenyl)propionamide

Uniqueness

N-(2,3,4-trifluorophenyl)cyclobutene-1-carboxamide is unique due to the presence of the cyclobutene ring, which imparts distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.